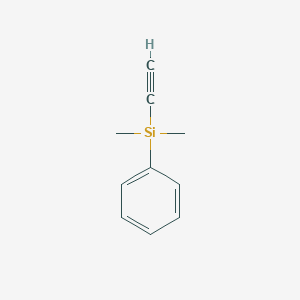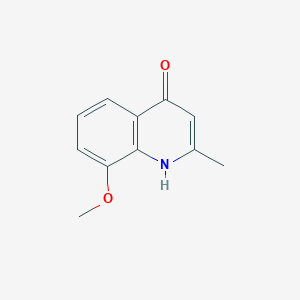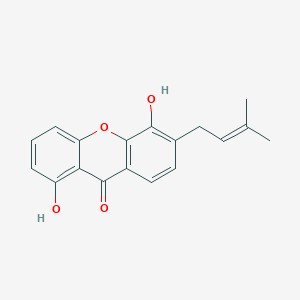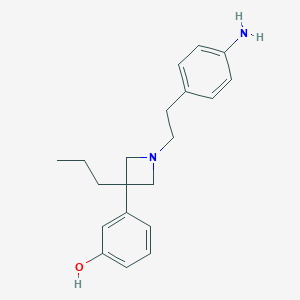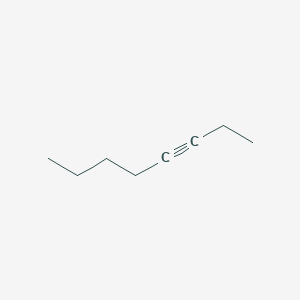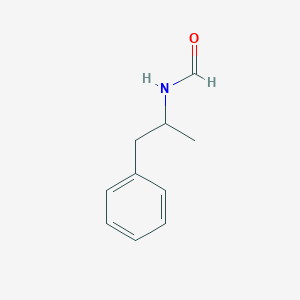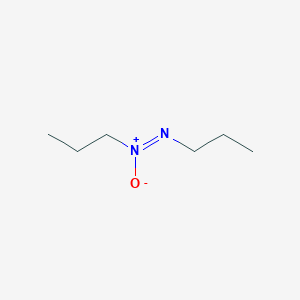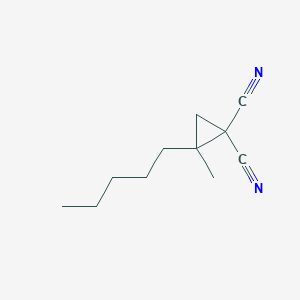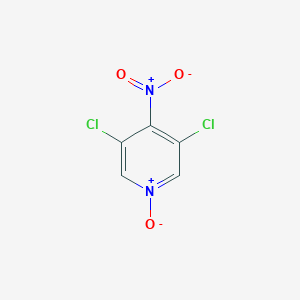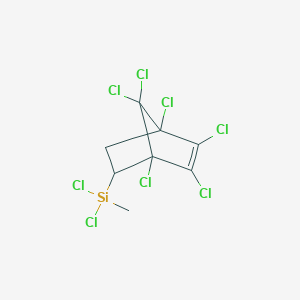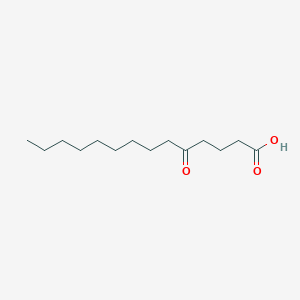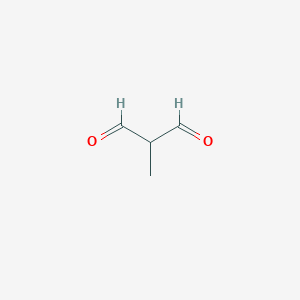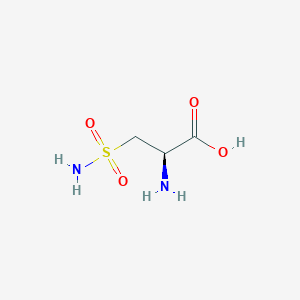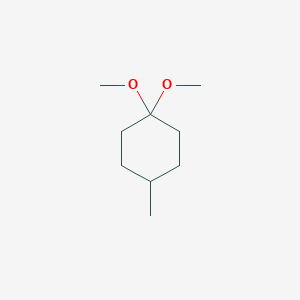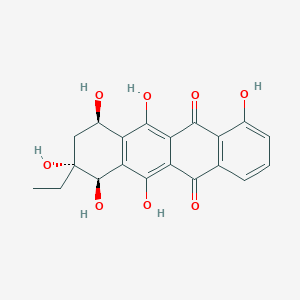
alpha-Rhodomycinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Rhodomycinone is a secondary metabolite that belongs to the anthracycline family of compounds. It is a potent antitumor agent that has been extensively studied for its therapeutic potential. Alpha-Rhodomycinone is a red pigment that is produced by the bacterium Streptomyces coelicolor A3(2).
Mecanismo De Acción
Alpha-Rhodomycinone works by inhibiting the activity of topoisomerase II. Topoisomerase II is an enzyme that is essential for DNA replication and cell division. Alpha-Rhodomycinone binds to the enzyme and prevents it from carrying out its normal function. This prevents cancer cells from dividing and growing, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
Alpha-Rhodomycinone has several biochemical and physiological effects on cancer cells. It inhibits the activity of topoisomerase II, leading to DNA damage and cell death. It also induces apoptosis, a process of programmed cell death, in cancer cells. Alpha-Rhodomycinone has been shown to have a low toxicity profile, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using alpha-Rhodomycinone in lab experiments is its potent antitumor activity. It has been shown to inhibit the growth of a wide range of cancer cells, making it a useful tool for studying cancer biology. However, one limitation of using alpha-Rhodomycinone in lab experiments is its complex synthesis pathway. It is difficult and time-consuming to produce alpha-Rhodomycinone in large quantities, making it a challenging compound to work with.
Direcciones Futuras
There are several future directions for research on alpha-Rhodomycinone. One direction is to explore its potential as a combination therapy with other anticancer agents. Another direction is to investigate its mechanism of action in more detail, to better understand how it inhibits the activity of topoisomerase II. Additionally, future research could focus on developing more efficient methods for synthesizing alpha-Rhodomycinone, to make it more accessible for research and potential therapeutic use.
Conclusion:
Alpha-Rhodomycinone is a promising compound with potent antitumor activity. It works by inhibiting the activity of topoisomerase II, leading to DNA damage and cell death. Alpha-Rhodomycinone has several biochemical and physiological effects on cancer cells and has a low toxicity profile. While its complex synthesis pathway presents a challenge, future research could focus on developing more efficient methods for synthesizing alpha-Rhodomycinone, to make it more accessible for research and potential therapeutic use.
Métodos De Síntesis
Alpha-Rhodomycinone is synthesized through the biosynthesis pathway in the bacterium Streptomyces coelicolor A3(2). The biosynthesis pathway involves the conversion of precursor molecules to the final product through a series of enzymatic reactions. The synthesis of alpha-Rhodomycinone is a complex process that involves several enzymes and regulatory proteins.
Aplicaciones Científicas De Investigación
Alpha-Rhodomycinone has been extensively studied for its therapeutic potential in the treatment of cancer. It has been shown to inhibit the growth of a wide range of cancer cells, including breast cancer, lung cancer, and leukemia. Alpha-Rhodomycinone works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of topoisomerase II, alpha-Rhodomycinone prevents cancer cells from dividing and growing.
Propiedades
Número CAS |
17514-43-1 |
|---|---|
Nombre del producto |
alpha-Rhodomycinone |
Fórmula molecular |
C20H18O8 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
(7R,9R,10R)-9-ethyl-4,6,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H18O8/c1-2-20(28)6-9(22)11-14(19(20)27)18(26)12-13(17(11)25)16(24)10-7(15(12)23)4-3-5-8(10)21/h3-5,9,19,21-22,25-28H,2,6H2,1H3/t9-,19-,20-/m1/s1 |
Clave InChI |
XGUMQVUWZOLAQN-XFBPFBCZSA-N |
SMILES isomérico |
CC[C@]1(C[C@H](C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O |
SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O |
SMILES canónico |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



